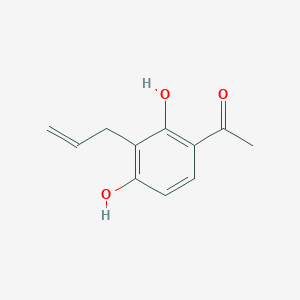
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has been extensively studied using various computational and experimental techniques. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software. The results, including geometrical parameters, were found to be in agreement with X-ray diffraction (XRD) data, indicating the reliability of computational methods in determining molecular structures .
Synthesis Analysis
Synthesis of related compounds has been achieved through different methods. For example, an unexpected by-product, 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, was identified during the synthesis of a biphenyl derivative using the nickel-modified Ullmann reaction. The structure of this by-product was confirmed through crystallographic analysis, IR, NMR, and COSY spectra . Another novel compound, 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, was synthesized via a one-pot reaction and characterized by NMR, MS, FTIR techniques, and X-ray crystallography .
Chemical Reactions Analysis
The reactivity of compounds with a similar structure to 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has been explored in various chemical reactions. For instance, (E)-1-(2-Hydroxyphenyl)-3-(N,N-dimethylamino)prop-2-en-1-one was used to produce 3-allyl-chromones and related compounds through reactions with different bromides in DMF . Additionally, a new photoremovable protecting group for carboxylic acids, based on the 1-[2-(2-hydroxyalkyl)phenyl]ethanone structure, was introduced and shown to release the protected acid upon photolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The molecular electrostatic potential (MEP) analysis of the related compound revealed that the negative charge is concentrated around the C=O group, while the positive region is over the aromatic rings. This distribution of charge is crucial for understanding the reactivity and interaction of the molecule with other species. The first hyperpolarizability was also calculated to assess the compound's potential in nonlinear optics . The crystallographic analysis provided insights into the supramolecular architecture of the by-product, showing how molecules are organized in columns, which is significant for understanding the material's properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has been used in the synthesis of various compounds. For instance, it was utilized as a raw material in the synthesis of (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone. The reaction conditions for this synthesis were optimized using thin-layer chromatography, with acetone as the solvent and a reaction temperature of 65℃, yielding a 73% success rate (Zhou Jin-xia, 2010).
Fluorescent Probes
In 2019, a study utilized 1-(2-Hydroxyphenyl)ethanone as a starting material to create a BODIPY-based fluorescent on-off probe with high selectivity for hydrogen sulfide (H2S). This probe could be used to detect HS− in certain cells, indicating potential applications in biological systems (T. Fang et al., 2019).
Heterocyclization and Isolation of Compounds
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has been involved in heterocyclization reactions. For example, it was used in a condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to the formation of isoflavone and other heterocycles (V. Moskvina et al., 2015).
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxy-3-prop-2-enylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h3,5-6,13-14H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZFHGSNSIMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379435 | |
| Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone | |
CAS RN |
38987-00-7 | |
| Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










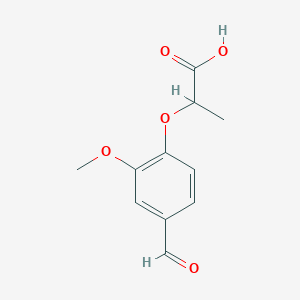

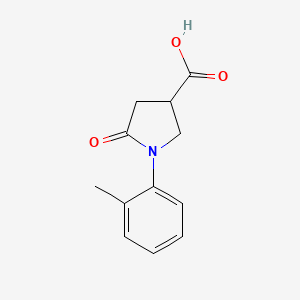
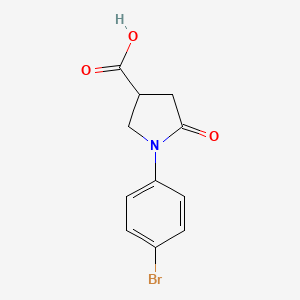
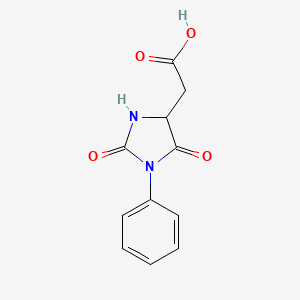

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)